molecular formula C14H12O3 B2890680 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal CAS No. 14348-64-2

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal

Cat. No.: B2890680
CAS No.: 14348-64-2
M. Wt: 228.247
InChI Key: RBXCNNSCGNJMLF-UHFFFAOYSA-N
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Description

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is a compound that belongs to the class of naphthoquinones Naphthoquinones are organic compounds derived from naphthalene, characterized by the presence of a quinone moiety

Scientific Research Applications

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has shown that naphthoquinone derivatives can act as inhibitors of certain enzymes and proteins, making them potential candidates for drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

Target of Action

The primary target of this compound is Glutathione reductase, mitochondrial . This enzyme plays a crucial role in maintaining the balance of oxidation and reduction in the cell, which is essential for many cellular processes.

Mode of Action

It is known that naphthoquinones, a class of compounds to which this molecule belongs, can interact with their targets through redox properties and other mechanisms .

Biochemical Pathways

The compound’s interaction with glutathione reductase could potentially affect the glutathione cycle , a critical biochemical pathway involved in maintaining cellular redox balance . The downstream effects of this interaction could include changes in cellular redox status, which can influence various cellular processes.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be related to its impact on the glutathione cycle and cellular redox status. These effects could potentially influence a range of cellular processes, including cell growth and survival, immune response, and cellular stress responses .

Safety and Hazards

The safety information for related compounds indicates that they should be kept in a dark place, in an inert atmosphere, at room temperature . They have been associated with hazard statements H302-H315-H319-H335 .

Future Directions

Naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . Their role in protecting against neurodegenerative diseases has been established . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal typically involves the reaction of 1,4-naphthoquinone with appropriate aldehydes or ketones under specific conditions. One common method involves the use of a Lewis acid catalyst, such as cerium(III) chloride, to facilitate the reaction. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of naphthoquinone derivatives, including this compound, often involves the use of microbial chassis cells like Saccharomyces cerevisiae and Escherichia coli. These cells are engineered to express polyketide synthases, which catalyze the formation of naphthoquinone derivatives. This biotechnological approach allows for the efficient and scalable production of these compounds .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic reagents like amines, thiols, and halides are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include hydroquinone derivatives, carboxylic acids, and various substituted naphthoquinones .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.

    2-Hydroxy-1,4-naphthoquinone: A hydroxylated derivative with enhanced biological activity.

    3-Methyl-1,4-naphthoquinone: A methylated derivative with similar redox properties.

Uniqueness

2-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)-2-methylpropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,4-dioxonaphthalen-2-yl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-14(2,8-15)11-7-12(16)9-5-3-4-6-10(9)13(11)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBXCNNSCGNJMLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)C1=CC(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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